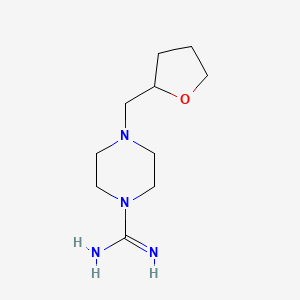![molecular formula C9H5FOS B13427442 5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)
5-Fluorobenzo[b]thiophene-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluorobenzo[b]thiophene-7-carbaldehyde: is a fluorinated benzothiophene derivative Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobenzo[b]thiophene-7-carbaldehyde typically involves the functionalization of the thiophene ring and subsequent introduction of the fluorine and aldehyde groups. One common method includes the following steps:
Functionalization of Thiophene Ring: The thiophene ring can be functionalized through various methods, such as direct fluorination using molecular fluorine (F₂) or electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
Introduction of Aldehyde Group: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluorobenzo[b]thiophene-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: 5-Fluorobenzo[b]thiophene-7-carboxylic acid.
Reduction: 5-Fluorobenzo[b]thiophene-7-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluorobenzo[b]thiophene-7-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 5-Fluorobenzo[b]thiophene-7-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorobenzo[b]thiophene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Benzo[b]thiophene-7-carbaldehyde: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
5-Fluoro-2-methylbenzo[b]thiophene: Contains a methyl group instead of an aldehyde group, leading to different chemical properties and applications.
Uniqueness
5-Fluorobenzo[b]thiophene-7-carbaldehyde is unique due to the presence of both the fluorine atom and the aldehyde group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H5FOS |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
5-fluoro-1-benzothiophene-7-carbaldehyde |
InChI |
InChI=1S/C9H5FOS/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-5H |
Clave InChI |
NJDSBLBCFHCUEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C(C=C(C=C21)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


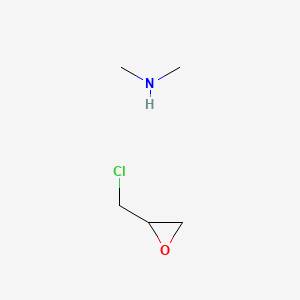
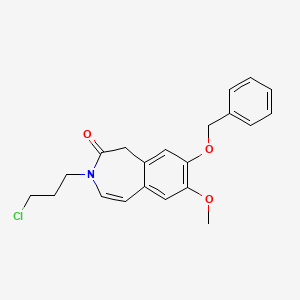
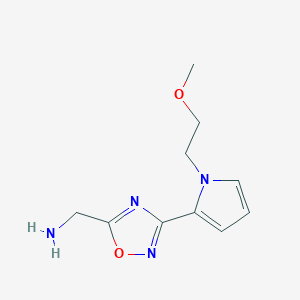
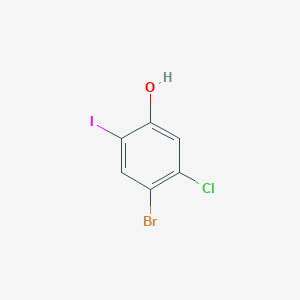
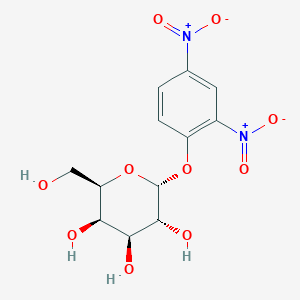

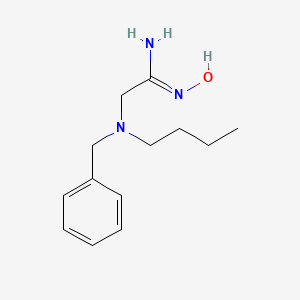

![2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride (O-Acetylflupentixol Dihydrochloride)](/img/structure/B13427401.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13427402.png)
![[5-(1,2-Dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13427406.png)
![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13427416.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B13427421.png)
